molecular formula C14H18N2O2 B2577950 N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1465387-14-7

N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No.: B2577950
CAS No.: 1465387-14-7
M. Wt: 246.31
InChI Key: USFNJTUUSJVKBZ-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-YL)bicyclo[221]hept-5-ene-2-carboxamide is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves a multi-step process. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile to form the bicyclo[2.2.1]hept-5-ene structure. Subsequent functionalization steps introduce the cyano and carboxamide groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyanooxan-4-YL)bicyclo[2.2.1]hept-5-ene-2-carboxamide is unique due to the combination of its bicyclic structure with both cyano and carboxamide groups.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c15-9-14(3-5-18-6-4-14)16-13(17)12-8-10-1-2-11(12)7-10/h1-2,10-12H,3-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFNJTUUSJVKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2CC3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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